molecular formula C11H11BrN2O2 B8658528 5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one

5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one

Cat. No.: B8658528
M. Wt: 283.12 g/mol
InChI Key: AQSPSXPHOGPTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, leading to the formation of a ketone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, the presence of the bromophenyl group may enhance its binding affinity to certain targets, contributing to its biological activity.

Comparison with Similar Compounds

  • 4-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 5-(4-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 5-(3-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one

Comparison:

  • Structural Differences: The position and type of halogen substituent on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • Unique Features: The presence of the bromine atom at the 3-position of the phenyl ring in 5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one may enhance its binding affinity to certain molecular targets compared to its analogs with different substituents or positions.
  • Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

5-(3-bromophenyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H11BrN2O2/c12-9-3-1-2-8(6-9)10-7-11(16)14(13-10)4-5-15/h1-3,6-7,13,15H,4-5H2

InChI Key

AQSPSXPHOGPTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)N(N2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.